tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis
The piperidine ring, a six-membered saturated heterocycle containing nitrogen, is a cornerstone in the design and synthesis of pharmaceuticals. researchgate.netresearchgate.net Its prevalence is so high that it is considered one of the most important and frequently occurring heterocyclic scaffolds in FDA-approved drugs. arizona.edu The significance of the piperidine moiety stems from its versatile physicochemical properties and its ability to serve as a robust scaffold for introducing diverse substituents in a well-defined three-dimensional orientation. researchgate.netresearchgate.net
The introduction of chiral piperidine scaffolds can significantly benefit the development of drug-like molecules by:
Modulating physicochemical properties such as solubility and lipophilicity. researchgate.netthieme-connect.com
Enhancing biological activity and selectivity for specific targets. researchgate.netthieme-connect.com
Improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). researchgate.netthieme-connect.com
Reducing cardiac hERG toxicity, a common cause of drug candidate failure. researchgate.netthieme-connect.com
This structural framework is integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. researchgate.net Piperidine derivatives have been successfully employed as CNS modulators, anticoagulants, antihistamines, anticancer drugs, and analgesics. researchgate.netarizona.edu The ability to functionalize the piperidine ring at various positions allows medicinal chemists to fine-tune the structure-activity relationships (SARs) of a molecule, optimizing its efficacy and minimizing off-target effects. nbinno.com This makes the piperidine scaffold a "privileged" structure in drug discovery, consistently appearing in molecules designed to interact with a wide range of biological targets. researchgate.net
Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs
| Therapeutic Area | Examples of Biological Activity |
|---|---|
| Oncology | Anticancer, Antineoplastic |
| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal |
| Cardiovascular | Antihypertension, Anticoagulant |
| Neurology/CNS | Analgesic, Anti-Alzheimer, Antipsychotic |
| Inflammation | Anti-inflammatory |
Role of tert-butyl Carbamate (B1207046) (Boc) Protecting Groups in Streamlined Synthetic Strategies
In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The tert-butyl carbamate (Boc) group is one of the most common and effective protecting groups for amines. jk-sci.com It converts a reactive amine into a less nucleophilic carbamate, which is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com
The widespread use of the Boc group is due to its straightforward installation and, more importantly, its facile removal under specific acidic conditions. total-synthesis.commasterorganicchemistry.com The protection is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. jk-sci.comwikipedia.org
Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.com
A key advantage of the Boc group is its orthogonality to other common protecting groups. total-synthesis.com For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group. total-synthesis.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of different functional groups at various stages of a synthetic sequence. total-synthesis.com
Table 2: Common Conditions for Boc Group Protection and Deprotection
| Transformation | Common Reagents | Typical Solvents |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH) | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), Water |
| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM), Ethyl Acetate, Methanol |
Overview of tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate as a Versatile Synthetic Intermediate and Precursor
This compound emerges as a highly useful building block by integrating the key features of its constituent parts. The structure is primed for sequential and selective chemical modifications, making it a valuable precursor for creating libraries of complex piperidine-based compounds.
The versatility of this intermediate can be understood by examining its three main components:
The Piperidine Scaffold : As discussed, this core structure is a proven pharmacophore, providing a robust framework for building molecules with potential therapeutic value. researchgate.netarizona.edu Its conformationally stable chair-like structure allows for precise spatial arrangement of substituents.
The N-Benzyl Group : The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen. It is stable under the acidic conditions required to remove the Boc group. This N-benzyl group can be removed later in a synthetic sequence via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). masterorganicchemistry.com This orthogonality between the Benzyl and Boc groups is a cornerstone of its utility, allowing chemists to selectively unmask either the primary amine or the secondary piperidine nitrogen.
The Boc-Protected Aminomethyl Group : The -(CH₂)NHBoc moiety at the 2-position of the piperidine ring provides a masked primary amine. After the necessary synthetic steps are performed on other parts of the molecule, the Boc group can be selectively cleaved under acidic conditions to reveal the primary aminomethyl group (-CH₂NH₂). wikipedia.orgchemistrysteps.com This newly freed amine can then participate in a variety of subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, to further elaborate the molecular structure. nih.gov
This compound is therefore a precursor for synthesizing disubstituted piperidines where different functionalities can be introduced at both the ring nitrogen and the exocyclic aminomethyl group in a controlled manner. It is particularly valuable in the synthesis of chiral ligands, catalysts, and complex drug candidates where the specific arrangement and nature of these nitrogen atoms are crucial for biological activity or catalytic function. For instance, it can be used in the synthesis of enzyme inhibitors or receptor ligands where the piperidine ring acts as a scaffold to correctly position the side chains for optimal interaction with the biological target. unisi.itgoogle.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Piperidine | - |
| tert-butyl carbamate | Boc |
| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride |
| Trifluoroacetic acid | TFA |
| Dichloromethane | DCM |
| Hydrochloric acid | HCl |
| Tetrahydrofuran | THF |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Carboxybenzyl | Cbz, Z |
| Triethylamine | TEA |
| Sodium hydroxide | NaOH |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-12-8-9-13-20(16)14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMTSOEUJSFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155560 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[1-(phenylmethyl)-2-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-49-3 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[1-(phenylmethyl)-2-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[1-(phenylmethyl)-2-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate
Retrosynthetic Analysis and Strategic Disconnections for the tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For this compound (I), several strategic disconnections can be identified, outlining potential synthetic pathways.
Disconnection A (Carbamate Formation): The most apparent disconnection is at the carbamate's C-N bond. This simplifies the target molecule to (1-Benzylpiperidin-2-yl)methanamine (II) and a Boc-protecting agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). This approach focuses on late-stage protection of the primary amine.
Disconnection B (N-Benzylation): An alternative disconnection breaks the bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. This leads to tert-butyl (piperidin-2-ylmethyl)carbamate (III) and a benzylating agent such as benzyl bromide. This strategy requires the synthesis of a pre-functionalized piperidine ring, which is then benzylated.
Disconnection C (Side-Chain Introduction): A C-C bond disconnection between the piperidine C2 position and the aminomethyl side chain points to an N-benzyl-2-substituted piperidine precursor, such as N-benzylpiperidine-2-carbonitrile (IV). The synthesis would then involve the reduction of the nitrile to a primary amine followed by Boc protection.
Disconnection D (Ring Formation): A more fundamental disconnection breaks open the piperidine ring itself. This leads to acyclic precursors, such as a δ-amino aldehyde or ketone, which can be cyclized via intramolecular reductive amination to form the piperidine system. rsc.org
These disconnections form a "retrosynthetic tree," providing multiple routes that can be evaluated based on the availability of starting materials, reaction efficiency, and desired stereochemical control. ias.ac.in

Direct and Stepwise Synthetic Routes
Based on the retrosynthetic analysis, several stepwise routes have been established for the synthesis of the target compound and its analogs. These routes typically involve the sequential construction of the core structure and the introduction of the required functional groups.
The formation of the 2-substituted N-benzylpiperidine core is a critical phase of the synthesis.
Piperidine Ring Construction: The synthesis of the piperidine ring can be achieved through various methods, including:
Hydrogenation of Pyridine (B92270) Derivatives: A common and effective method involves the catalytic hydrogenation of appropriately substituted pyridine precursors. This approach can yield cis- or trans-isomers depending on the catalyst and reaction conditions. nih.gov
Cyclization of Acyclic Precursors: Intramolecular cyclization, often through reductive amination of 1,5-dicarbonyl compounds or related δ-amino ketones, provides a direct route to the piperidine ring. rsc.orgacs.org
[5+1] Annulation Reactions: These reactions involve the condensation of a five-carbon component with an amine, followed by cyclization and reduction, to form the six-membered ring. nih.gov
Benzylation of the Piperidine Nitrogen: Once the piperidine ring is formed, the benzyl group is introduced onto the nitrogen atom. Two primary methods are employed:
Direct Alkylation: This involves reacting the secondary amine of the piperidine ring with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a suitable solvent like DMF. unisi.it
Reductive Amination: A widely used alternative is the reaction of the piperidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ. tandfonline.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaCNBH₃), or the less toxic borane-pyridine complex. tandfonline.com This method is often preferred due to its mild conditions and high efficiency.
The synthesis requires the presence of a protected primary amine at the C2 position. This is typically accomplished using tert-butyloxycarbonyl (Boc) chemistry. chemimpex.com The sequence of these steps can vary.
A common strategy involves starting with 2-(aminomethyl)piperidine. The primary amine of this precursor is significantly more nucleophilic than the secondary amine of the piperidine ring, allowing for selective protection. The reaction is carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl (piperidin-2-ylmethyl)carbamate. chemimpex.comguidechem.com This intermediate is then subjected to N-benzylation as described previously to afford the final product. The Boc group is valued for its stability across a range of reaction conditions and its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), should further modification be necessary. chemimpex.com
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| Protection | 2-(Aminomethyl)piperidine | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, Et₃N) / Dichloromethane (B109758) (DCM) | tert-Butyl (piperidin-2-ylmethyl)carbamate |
| Benzylation | tert-Butyl (piperidin-2-ylmethyl)carbamate | Benzaldehyde | Reducing Agent (e.g., NaBH(OAc)₃) / Dichloroethane (DCE) | This compound |
| Alternative Benzylation | tert-Butyl (piperidin-2-ylmethyl)carbamate | Benzyl bromide | Base (e.g., K₂CO₃) / Acetonitrile (B52724) (MeCN) | This compound |
This interactive table summarizes a common synthetic sequence.
Reductive amination is a cornerstone reaction in the synthesis of substituted amines and heterocyclic systems like piperidines. nih.gov Its application extends beyond N-benzylation to the construction of the ring itself. Intramolecular reductive amination of an acyclic precursor containing a terminal amine and a carbonyl group is a powerful strategy for forming the piperidine ring. rsc.org
Achieving stereocontrol at the C2 position is a significant challenge, particularly when synthesizing enantiomerically pure compounds. The diastereoselectivity of reductive amination and alkylation reactions can be influenced by several factors:
Substrate Control: The inherent stereochemistry of the starting material can direct the outcome of subsequent reactions.
Reagent Control: The choice of reducing agent or catalyst can influence the facial selectivity of the reduction of the intermediate iminium ion, leading to a preference for one diastereomer over another. rsc.org For instance, using bulky reducing agents can favor hydride attack from the less sterically hindered face.
Recent advances in biocatalysis, employing enzymes such as transaminases, have also been applied to the asymmetric synthesis of 2-substituted piperidines, offering high enantiomeric excess (>95% ee) under mild conditions. acs.orgnih.gov
Stereoselective Synthesis of Enantiopure this compound and its Diastereomers
Producing a single enantiomer of the target compound requires asymmetric synthesis strategies. These methods are crucial for preparing compounds for pharmacological evaluation, where different enantiomers can have vastly different biological activities.
One of the classical and most reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the synthetic intermediate to direct a stereoselective transformation. After the desired stereocenter has been set, the auxiliary is removed.
For the synthesis of chiral 2-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor. This auxiliary then directs the stereoselective addition of a substituent at the C2 position. While specific examples for the title compound are proprietary, the general strategy is well-established for related structures like 2-oxopiperazines, where auxiliaries are used to control stereoselective alkylation. researchgate.net
Another approach is to start from the "chiral pool," using readily available enantiopure starting materials like amino acids to construct the piperidine ring. For example, L-lysine can be a precursor for (S)-piperidine-2-carboxylic acid (pipecolic acid), which can then be converted to the desired 2-(aminomethyl) derivative. This "chiral pool" synthesis ensures that the stereochemistry at C2 is pre-defined from the outset. researchgate.net
| Strategy | Description | Key Feature | Example Precursor |
| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. | Relayed asymmetric induction; auxiliary is removed post-reaction. | N-acylated piperidine with a removable chiral group. |
| Chiral Pool Synthesis | The synthesis begins with an inexpensive, enantiomerically pure natural product. | The stereocenter is incorporated from the start. | L-Lysine or D-Lysine. |
| Asymmetric Catalysis | A chiral catalyst is used to create the desired stereocenter from a prochiral substrate. | A small amount of chiral catalyst generates a large amount of enantiopure product. | Asymmetric hydrogenation of a 2-substituted pyridine. |
This interactive table compares major strategies for stereoselective synthesis.
Asymmetric Catalysis in Piperidine Derivative Synthesis
Transition metal catalysis is a cornerstone of this field. Iridium, rhodium, and ruthenium complexes with chiral ligands have proven highly effective for the asymmetric hydrogenation of substituted pyridines and pyridinium (B92312) salts. nih.gov For instance, iridium(I) catalysts bearing chiral P,N-ligands have been successfully used in the asymmetric hydrogenation of 2-substituted pyridinium salts, achieving high levels of enantioselectivity. nih.gov This method is advantageous for its applicability to large-scale synthesis. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide access to enantioenriched 3-substituted piperidines, a strategy that can be adapted for 2-substituted analogues. acs.orgsnnu.edu.cn This multi-step process involves the partial reduction of pyridine, followed by an asymmetric carbometalation and a final reduction step. acs.orgsnnu.edu.cn
Organocatalysis has also emerged as a powerful tool. Chiral amino-thiocarbamates have been used to catalyze the enantioselective bromocyclization of olefinic amides, yielding enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org This highlights the utility of organocatalysts in creating complex chiral piperidine structures. rsc.org
Below is a table summarizing various asymmetric catalytic systems used for the synthesis of chiral piperidine derivatives.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | α-Aryl and α-Heteroaryl Piperidines | Up to 99.3:0.7 er | nih.govresearchgate.net |
| Rhodium(I) with Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Boronic Acids | 3-Substituted Tetrahydropyridines | High ee | acs.orgsnnu.edu.cn |
| Palladium with Pyridine-Oxazoline Ligand | Non-activated Alkenes | Substituted Piperidines | High ee | nih.gov |
| Amino-thiocarbamate Organocatalyst | Olefinic Amides | 2-Substituted 3-Bromopiperidines | Up to 84% ee | rsc.org |
Enzymatic and Classical Resolution Techniques for Enantiomer Separation
When asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of the piperidine precursor is a common alternative. Enzymatic kinetic resolution (EKR) is a particularly effective method that leverages the high stereoselectivity of enzymes.
Lipases and esterases are frequently employed for this purpose. nih.gov These enzymes can selectively acylate or hydrolyze an ester or carbamate (B1207046) group of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, the enzymatic kinetic resolution of piperidine atropisomers, which are intermediates in the synthesis of other complex molecules, has been achieved through enzyme-catalyzed acylation. acs.org In this process, a lipase (B570770) selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. acs.org The choice of enzyme, acylating agent, and solvent is critical for optimizing both the reaction rate and enantioselectivity. acs.org
Chemo-enzymatic methods combine traditional chemical synthesis with biocatalytic steps. A versatile chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched piperidines. nih.govacs.org This process uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with high stereochemical precision. nih.govacs.org Transaminases have also been utilized in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, providing access to both enantiomers with excellent enantiomeric excess (>95% ee). nih.govacs.org
Classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent, is another established technique. While often less efficient than enzymatic methods, it remains a viable option for separating enantiomers of piperidine intermediates.
The table below provides examples of enzymatic resolution applied to piperidine derivatives.
| Enzyme | Substrate Type | Reaction Type | Key Findings | Reference |
| Lipase (Toyobo LIP-300) | Racemic Piperidine Atropisomer | Acylation | Selective isobutyrylation of the (+)-enantiomer, allowing separation. | acs.org |
| Pig Liver Esterase (PLE) | Racemic Piperidine Ester Derivatives | Hydrolysis | Demonstrated strategy for resolving racemic piperidine derivatives. | nih.gov |
| Lipase PS | N-Protected 2-Piperidineethanol | Acylation | Found to be the most selective among tested "(R)-lipases". | nih.gov |
| Ene Imine Reductase (EneIRED) | N-Substituted Tetrahydropyridines | Reductive Cascade | Enables dynamic kinetic resolution (DKR) to yield enantioenriched piperidines. | nih.govacs.org |
| Transaminases (TAs) | ω-chloroketones | Reductive Amination/Cyclization | Produces both enantiomers of 2-substituted piperidines with >95% ee. | nih.govacs.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. The synthesis of complex molecules like this compound presents opportunities to implement more sustainable practices, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net
Solvent-Free and Aqueous Reaction Media
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com The hydrophobic effect in water can enhance the rate of certain organic reactions, making it a surprisingly effective medium for synthesis. mdpi.com
The synthesis of N-heterocycles, including piperidines, in aqueous media has been successfully demonstrated. dntb.gov.ua For example, cobalt-catalyzed hydrogenation of pyridines to piperidines can be carried out in water. nih.gov Furthermore, one-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines have been achieved in an alkaline aqueous medium under microwave irradiation, offering a simple and efficient cyclocondensation method. organic-chemistry.org Rhodium-catalyzed cycloadditions and cerium ammonium (B1175870) nitrate-catalyzed cyclizations are other examples of reactions for heterocycle synthesis that can be performed in aqueous media. nih.gov The development of such protocols significantly reduces the reliance on traditional, often hazardous, organic solvents. nih.govresearchgate.net In some cases, solvent-free reactions, which may involve heating neat reactants, represent an even more environmentally friendly approach. ajchem-a.comyoutube.com
Development of Recyclable Catalytic Systems
The use of catalysts is inherently a green practice as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. However, the sustainability of catalytic processes is further enhanced when the catalyst can be recovered and reused over multiple cycles. This is particularly important for catalysts based on expensive and rare precious metals like rhodium, palladium, and iridium. nih.gov
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous for their ease of separation and recycling. nih.gov For the synthesis of piperidines via pyridine hydrogenation, heterogeneous catalysts such as ruthenium on carbon (Ru/C), rhodium on carbon (Rh/C), and nickel silicide have been developed. nih.govorganic-chemistry.org These solid-supported catalysts can be filtered off at the end of a reaction and reused, often maintaining high activity and selectivity over several runs. nih.gov For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been shown to be effective for acid-free hydrogenation of pyridines. nih.gov The development of magnetically recoverable nanoparticles as catalyst supports is another innovative strategy to simplify catalyst recycling. researchgate.net
Chemical Reactivity and Transformations of Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate
Selective Deprotection of the Boc Group in tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. The selective deprotection of the Boc group in this compound unmasks the primary methylamine (B109427) for further functionalization.
Acid-catalyzed cleavage is the most common method for Boc group removal. The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide, releasing the free amine.
Strong acids are typically employed for this transformation. Trifluoroacetic acid (TFA), often used in dichloromethane (B109758) (DCM), is a standard reagent for this purpose. nih.gov Another common method involves the use of hydrogen chloride (HCl), which can be generated in situ or used as a solution in organic solvents like dioxane, methanol (B129727), or ethyl acetate. nih.govunisi.it The use of HCl provides the resulting amine as its hydrochloride salt, which can be advantageous for purification and stability. rsc.org
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temperature | nih.govunisi.it |
| Sulfuric Acid (conc.) | tert-Butyl acetate | Not specified | nih.gov |
In molecules containing other acid-sensitive functional groups, non-acidic methods for Boc deprotection are essential. sci-hub.se These strategies offer orthogonality, allowing for selective deprotection without affecting other parts of the molecule.
Thermal deprotection is one such method, which can be performed neat at high temperatures (e.g., 185 °C) or in a high-boiling solvent like diphenyl ether. researchgate.net However, the harsh conditions can be incompatible with complex molecules.
Basic conditions have also been developed for the deprotection of primary Boc groups. Treatment with a strong base like sodium t-butoxide in wet tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) can effectively cleave the Boc group, likely proceeding through an isocyanate intermediate. sci-hub.se This method provides a useful alternative to standard acidic conditions for substrates that are base-stable. sci-hub.se
More recently, milder reagents have been explored. A combination of oxalyl chloride in methanol has been reported as a mild and selective method for N-Boc deprotection, suitable for compounds with multiple or acid-labile functional groups. nih.gov
Reactions at the Piperidine (B6355638) Nitrogen Atom
The tertiary nitrogen atom within the piperidine ring is a key site for molecular diversification. Its nucleophilic character allows for a range of reactions, including N-alkylation, N-acylation, and quaternization, enabling the synthesis of a diverse library of derivatives.
N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or benzyl (B1604629) chlorides. google.comresearchgate.net These reactions are typically carried out in the presence of a base, like potassium carbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. researchgate.netechemi.com The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction rate and outcome. researchgate.net
N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is commonly accomplished using acyl chlorides or acid anhydrides. rsc.org These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule. For instance, various N-benzylpiperidine amides have been synthesized and evaluated for biological activity. researchgate.net
The piperidine nitrogen can react with an excess of an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. researchgate.netdnu.dp.ua This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium group. The rate and stereoselectivity of N-quaternization can be influenced by the structure of the piperidine ring, the nature of the alkylating agent, and the reaction solvent. researchgate.netumn.edu For example, studies on N-alkyl-4-phenylpiperidines have shown that quaternization often proceeds with a preference for equatorial attack by the alkylating agent. researchgate.net The formation of these quaternary salts can significantly alter the molecule's physical and biological properties.
Transformations Involving the Carbamate and Methylamine Moieties
Beyond simple deprotection, the carbamate group itself can participate in various chemical transformations. The reactivity of carbamates is well-documented, and they can serve as precursors to other functional groups. For instance, carbamates can undergo rearrangements or act as directing groups in metalation reactions. rsc.org
Organolithium reagents can promote chemo- and regioselective transformations of carbamates. rsc.org For example, the use of t-BuLi can lead to ortho-metalation followed by an intramolecular carbamoyl (B1232498) migration, a process known as the anionic Fries rearrangement, to yield functionalized salicylamides. rsc.orgrsc.org
The methylamine moiety, once deprotected, is a versatile functional handle. As a primary amine, it can undergo a wide array of reactions, including reductive amination, acylation, sulfonylation, and participation in the formation of new heterocyclic rings. This allows for the introduction of diverse substituents at this position, further expanding the chemical space accessible from the parent compound.
Functional Group Interconversions of the Carbamate
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its facile removal under specific acidic or thermal conditions.
The primary transformation of the carbamate moiety in this compound is its cleavage to unveil the primary amine. This deprotection is most commonly achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol are effective for this purpose. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Alternatively, thermal deprotection can be employed, although it typically requires higher temperatures. Certain Lewis acids can also facilitate the removal of the Boc group.
While less common for Boc groups, nucleophilic cleavage can be achieved under specific conditions. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent can effect deprotection, offering a milder alternative for substrates with acid-sensitive functionalities. organic-chemistry.org
Table 1: Conditions for the Deprotection of tert-Butyl Carbamates
| Reagent(s) | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method. |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Diethyl Ether | Room Temperature | Widely used, product is often isolated as the hydrochloride salt. |
| Potassium Carbonate | Methanol/Water | Reflux | A mild basic condition suitable for certain substrates. researchgate.net |
Derivatization of the Primary Amine (Post-Deprotection)
Once the Boc group is removed to yield (1-benzylpiperidin-2-yl)methanamine, the resulting primary amine is a versatile nucleophile that can undergo a variety of derivatization reactions.
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., triethylamine, pyridine) to form stable amide derivatives. This is a common strategy to introduce a wide range of functional groups.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords sulfonamides. These derivatives are often highly crystalline and can be useful for purification and characterization.
Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products.
Reductive Amination: A more controlled method for introducing alkyl groups is through reductive amination. The primary amine is first condensed with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride, sodium cyanoborohydride, or under catalytic hydrogenation conditions to yield the corresponding secondary or tertiary amine.
Functionalization and Modification of the Benzyl Substituent
The benzyl group attached to the piperidine nitrogen is not merely a bulky substituent; its aromatic ring and benzylic position offer sites for further chemical modification.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The N-benzylpiperidine moiety is generally considered to be an ortho-, para-directing group, although the reaction conditions can influence the regioselectivity.
Friedel-Crafts Acylation: Under the influence of a Lewis acid catalyst (e.g., aluminum chloride), the phenyl ring can be acylated with acid chlorides or anhydrides. This reaction typically favors substitution at the para position due to steric hindrance from the piperidine ring.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst.
Table 2: Electrophilic Aromatic Substitution on N-Benzylpiperidine Analogs
| Reaction | Reagent(s) | Catalyst | Typical Position of Substitution |
|---|---|---|---|
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | para |
| Nitration | HNO₃/H₂SO₄ | - | para |
Side-Chain Modifications and Linker Chemistry
The benzylic protons of the benzyl group are susceptible to radical reactions, and the entire benzyl group can be involved in linker strategies.
Benzylic Bromination: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups or to serve as a point of attachment for a linker.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic position. Depending on the reaction conditions and the substrate, this can lead to the formation of a benzoyl group, effectively converting the N-benzylpiperidine to an N-benzoylpiperidine derivative.
Linker Chemistry: The benzyl group can act as a linker to attach the piperidine scaffold to other molecular fragments. For instance, a functional group on the phenyl ring (introduced via aromatic substitution) or at the benzylic position (introduced via benzylic halogenation) can be used to connect to another molecule, forming a more complex chemical entity. This is a common strategy in medicinal chemistry for the development of bifunctional molecules or ligands with extended pharmacophores.
Advanced Spectroscopic and Structural Analysis of Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. optica.org For tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate, NMR allows for the precise mapping of atomic connectivity and the exploration of its stereochemical and conformational landscape. The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric strain. The substituents—the benzyl (B1604629) group at the nitrogen (N1) and the (tert-butoxycarbonyl)aminomethyl group at carbon 2 (C2)—can exist in either axial or equatorial positions. These different arrangements result in distinct NMR spectra, providing a window into the molecule's dynamic behavior. optica.orgoptica.org
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzyl group, the piperidine ring, the methylcarbamate side chain, and the tert-butyl group. The protons on the piperidine ring, being diastereotopic, will exhibit complex splitting patterns. Similarly, the ¹³C NMR spectrum will provide information on the chemical environment of each carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted chemical shifts based on the analysis of similar piperidine derivatives. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | 3.5 - 4.2 | ~55-60 |
| Benzyl-Aromatic | 7.2 - 7.4 | ~127-130 |
| Piperidine-H2 | 3.8 - 4.5 | ~58-62 |
| Piperidine-H3, H4, H5 | 1.2 - 1.9 | ~20-35 |
| Piperidine-H6 | 2.8 - 3.2 | ~50-55 |
| Carbamate-CH₂ | 3.0 - 3.6 | ~40-45 |
| Carbamate-NH | 4.8 - 5.5 (broad) | - |
| Boc-C(CH₃)₃ | 1.4 - 1.5 | ~80 |
| Boc-C(CH₃)₃ | - | ~28 |
| Carbamate-C=O | - | ~155-156 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Complete Assignment and Spatial Relationships
While 1D NMR provides initial data, 2D NMR techniques are essential for the complete and unambiguous assignment of all signals and for determining the molecule's three-dimensional structure in solution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) within the molecule. For this compound, COSY would be used to trace the connectivity of the protons around the piperidine ring, starting from an assigned proton and "walking" around the ring through adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique allows for the definitive assignment of the carbon signals corresponding to each protonated carbon in the piperidine ring, benzyl group, and carbamate (B1207046) side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the benzyl CH₂ protons to the aromatic carbons and to the C2 and C6 carbons of the piperidine ring. Protons on the tert-butyl group would show a correlation to the quaternary carbon of the Boc group and the carbonyl carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining stereochemistry and preferred conformations. For example, a NOESY experiment could reveal the spatial relationship between the proton at C2 and the benzyl group's protons, helping to establish the preferred orientation (axial/equatorial) of the substituent at C2.
Key Predicted 2D NMR Correlations
| Technique | Correlating Protons | Correlating Atoms (Proton-Carbon) | Information Gained |
| COSY | Piperidine H2 ↔ H3, H3 ↔ H4, etc. | - | Proton connectivity within the piperidine ring |
| HSQC | Piperidine H2 ↔ C2, Benzyl CH₂ ↔ Benzyl C | - | Direct H-C one-bond correlations |
| HMBC | - | Boc-(CH₃)₃ ↔ Boc-C=O, Benzyl-CH₂ ↔ Piperidine C2/C6 | Connectivity across quaternary carbons and heteroatoms |
| NOESY | Piperidine H2 ↔ Piperidine H6, Piperidine H2 ↔ Benzyl-CH₂ | - | Spatial proximity, conformation, and stereochemistry |
Dynamic NMR for Rotational Barriers and Conformational Exchange
Piperidine derivatives are conformationally flexible molecules. beilstein-journals.org The primary dynamic processes for this compound include the chair-to-chair ring inversion of the piperidine ring and restricted rotation around the carbamate C-N bond. beilstein-journals.orgsharif.edu
Dynamic NMR involves recording NMR spectra at different temperatures. cnpereading.com At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. optica.org By analyzing the spectra at the coalescence temperature (Tc), it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process, providing quantitative data on the rotational barriers. beilstein-journals.org This analysis would reveal the energetic landscape of the molecule's flexibility.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm). For this compound (C₁₈H₂₈N₂O₂), the expected exact mass of the neutral molecule is 304.2151, and the [M+H]⁺ ion would be 305.2229. The high precision of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. uva.nl
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Metabolites or Derivatives
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structure of unknown derivatives or metabolites. nih.gov
For this compound, the fragmentation pathways in positive ion mode would likely involve cleavages at the most labile bonds, such as the carbamate group and the N-benzyl bond.
Plausible Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 305.22 | 249.19 | 56.03 (C₄H₈) | Loss of isobutylene (B52900) from the Boc group |
| 305.22 | 205.16 | 100.06 (C₅H₈O₂) | Loss of the entire Boc group |
| 305.22 | 91.05 | 214.17 (C₁₁H₂₂N₂O₂) | Benzyl cation (tropylium ion) |
| 249.19 | 158.13 | 91.05 (C₇H₇) | Loss of the benzyl group from the isobutylene-loss fragment |
X-Ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. ed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the positions of all atoms (except hydrogen, typically) can be determined with high precision.
For this compound, a crystal structure would definitively confirm:
Connectivity: The exact bonding arrangement of all atoms.
Conformation: The precise conformation of the piperidine ring (e.g., a chair, boat, or twist-boat conformation) and the torsion angles that define the orientation of the benzyl and carbamate substituents. researchgate.net
Stereochemistry: The relative and absolute stereochemistry of the chiral center at C2.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. ed.ac.uk For the title compound, which lacks strong hydrogen bond donors (the carbamate N-H is a weak donor), the packing would likely be dominated by:
C-H···O interactions: Weak hydrogen bonds may form between C-H groups (from the piperidine or benzyl moieties) and the oxygen atoms of the carbamate carbonyl group.
C-H···π interactions: The electron-rich face of the benzyl group's aromatic ring can act as a weak hydrogen bond acceptor for C-H donors.
Analysis of these interactions provides insight into the forces that stabilize the solid-state structure and can influence physical properties like melting point and solubility. The crystal structures of related heterocycles like piperidine and morpholine (B109124) are known to be characterized by chains and layered arrangements formed through such interactions. strath.ac.uk
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying characteristic functional groups and probing intermolecular interactions such as hydrogen bonding. In the structural analysis of this compound, these methods provide definitive evidence for the presence of its key chemical moieties: the carbamate, the piperidine ring, and the benzyl group.
The IR and Raman spectra of this compound are characterized by a series of distinct absorption and scattering bands, respectively. The carbamate group, a central feature of the molecule, gives rise to several prominent vibrational modes. The N-H stretching vibration is typically observed in the IR spectrum as a sharp band in the region of 3300-3500 cm⁻¹. The precise position of this band can be indicative of hydrogen bonding; a shift to lower wavenumbers often suggests the involvement of the N-H proton in a hydrogen bond with a suitable acceptor, such as the carbonyl oxygen of another carbamate molecule or a solvent molecule.
The carbonyl (C=O) stretching vibration of the carbamate is another strong and characteristic absorption in the IR spectrum, generally appearing in the range of 1680-1720 cm⁻¹. This band is often intense and provides a reliable marker for the presence of the carbamate functionality. Similar to the N-H stretch, the C=O stretching frequency is sensitive to the molecular environment. Intermolecular hydrogen bonding can cause a red shift (a shift to lower frequency) of this band.
The C-N stretching vibrations of the carbamate group typically appear in the 1200-1300 cm⁻¹ region of the IR spectrum. These bands, in conjunction with the N-H and C=O vibrations, confirm the presence of the carbamate linkage.
The benzyl and piperidine moieties also contribute to the vibrational spectra with their characteristic bands. The aromatic C-H stretching vibrations of the benzyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and the tert-butyl group are observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the N-benzyl bond within the piperidine ring is also identifiable in the fingerprint region of the spectrum.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Carbamate | N-H stretch | 3300-3500 | IR |
| Carbamate | C=O stretch | 1680-1720 | IR, Raman |
| Carbamate | C-N stretch | 1200-1300 | IR |
| Benzyl | Aromatic C-H stretch | >3000 | IR, Raman |
| Benzyl | Aromatic C=C stretch | 1450-1600 | IR, Raman |
| Piperidine/tert-butyl | Aliphatic C-H stretch | <3000 | IR, Raman |
| N-Benzylpiperidine | C-N stretch | 1100-1200 | IR |
The analysis of concentration-dependent IR spectra can provide valuable insights into hydrogen bonding. By measuring the spectra at various concentrations in a non-polar solvent, changes in the N-H and C=O stretching bands can be monitored. At very low concentrations, intramolecular hydrogen bonding or the absence of hydrogen bonding would be represented by sharp, higher-frequency bands. As the concentration increases, the appearance and growth of broader, lower-frequency bands would indicate the formation of intermolecular hydrogen-bonded dimers or oligomers.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Stereoisomers
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration of chiral molecules. For this compound, which possesses a stereocenter at the C2 position of the piperidine ring, these techniques are crucial for assigning the (R) or (S) configuration to its enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative bands (known as Cotton effects), is a unique fingerprint of a specific enantiomer. The mirror-image enantiomer will exhibit an equal and opposite CD spectrum.
ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a particular enantiomer and is the mirror image of the curve for its counterpart.
The absolute configuration of the stereoisomers of this compound can be determined by comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations. This approach involves several steps:
Conformational Analysis: A thorough conformational search is performed for both the (R) and (S) enantiomers to identify all low-energy conformers.
Quantum Chemical Calculations: For each stable conformer, the CD and ORD spectra are calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra for all conformers of a given enantiomer are weighted according to their Boltzmann population at the experimental temperature and summed to generate a theoretical spectrum for that enantiomer.
The chromophores within this compound that are expected to give rise to CD signals are the phenyl ring of the benzyl group and the carbonyl group of the carbamate. The electronic transitions associated with these chromophores, when perturbed by the chiral environment of the C2 stereocenter, will result in distinct Cotton effects.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a CD analysis for the assignment of the absolute configuration of the enantiomers of this compound.
| Enantiomer | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated λmax (nm) for (S)-enantiomer | Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer | Assigned Configuration |
| Enantiomer A | 215 | +2.5 | 214 | +2.8 | (S) |
| 260 | -0.8 | 259 | -0.7 | ||
| Enantiomer B | 215 | -2.5 | 214 | -2.8 (for R) | (R) |
| 260 | +0.8 | 259 | +0.7 (for R) |
In this illustrative example, the positive Cotton effect around 215 nm and the negative Cotton effect around 260 nm in the experimental spectrum of Enantiomer A match the calculated spectrum for the (S)-enantiomer. Consequently, Enantiomer A would be assigned the (S) configuration, and by extension, Enantiomer B would be the (R)-enantiomer. This combined experimental and theoretical approach provides a high degree of confidence in the assignment of the absolute configuration of chiral molecules like this compound and its derivatives.
Computational and Theoretical Investigations of Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Modeling
Quantum mechanical calculations are fundamental in understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researcher.life It is frequently employed for the geometry optimization of molecules like tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate to determine their most stable three-dimensional structure. researchgate.net
Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic data, which can be compared with experimental results for validation. researchgate.netphyschemres.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are valuable for assigning experimental spectra and confirming the molecular structure.
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of the molecule. chemrxiv.org These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Analysis of the potential energy distribution (PED) helps in assigning specific vibrational modes to functional groups, such as the C=O stretch of the carbamate (B1207046) or the C-N stretches of the piperidine (B6355638) ring. chemrxiv.org
Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbamate) | ~1.25 Å |
| Bond Length | N1-C (benzyl) | ~1.47 Å |
| Bond Length | C2-C (methyl) | ~1.53 Å |
| Bond Angle | C-N1-C (piperidine) | ~112° |
| Dihedral Angle | C6-N1-C2-C(methyl) | ~ -60° (axial) or ~180° (equatorial) |
Note: This data is illustrative and based on typical values for similar structures.
Transition state (TS) theory is crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, this could involve studying reactions like N-debenzylation, carbamate hydrolysis, or piperidine ring-opening. researchgate.net
Using DFT, the geometry of the transition state for a proposed reaction can be located on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. Vibrational frequency calculations are essential to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction pathway.
The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is a key determinant of the reaction rate. For instance, in a study of hindered piperidines, DFT calculations were used to model the inversion of planar chirality, identifying the lowest energy transition states and the associated energy barriers. acs.org Similar approaches could elucidate the mechanisms of reactions involving this compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While QM methods are highly accurate, they are computationally expensive. For larger systems or longer timescale phenomena, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable.
MD simulations can model the dynamic behavior of the molecule over time, typically on the nanosecond to microsecond scale. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), one can observe how the solvent affects its conformational preferences. The simulation tracks the trajectory of each atom, providing a detailed picture of the molecule's flexibility and the equilibrium between different conformers. For N-methyl piperidine, ultrafast conformational dynamics between chair and twist structures have been observed and analyzed using advanced spectroscopic techniques and DFT calculations. rsc.org
A representative table showing the relative energies of different piperidine ring conformations is presented below.
| Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair | 0.0 | >99 |
| Twist-Boat | ~5-6 | <1 |
| Boat | ~6-7 | <1 |
Note: This data is illustrative and represents typical energy differences for piperidine rings.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein active site. nih.govtandfonline.com This method is instrumental in understanding the fundamentals of molecular recognition. tandfonline.com
For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The process uses a scoring function to estimate the binding affinity for different poses, ranking them to identify the most likely interaction geometry. nih.gov
Key interactions that would be analyzed include:
Hydrogen Bonds: The carbamate group (both the C=O oxygen and the N-H proton) can act as a hydrogen bond acceptor and donor, respectively.
Hydrophobic Interactions: The benzyl (B1604629) group and the tert-butyl group are bulky and nonpolar, making them likely to engage in hydrophobic interactions with nonpolar residues in a binding pocket.
MD simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex and the dynamics of the binding pocket over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Optimization
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical features of a series of compounds and a specific property. nih.gov In the context of chemical design, QSAR models can be built to correlate structural descriptors with chemical properties like solubility, stability, or reactivity, without considering biological activity.
To build a QSAR model for a series of N-benzylpiperidine derivatives, one would first calculate a range of molecular descriptors for each compound. researchgate.net These descriptors quantify various aspects of the molecule's structure and electronic properties:
Topological Descriptors: Describe the connectivity of atoms (e.g., molecular connectivity indices).
Geometrical Descriptors: Relate to the 3D shape of the molecule (e.g., molecular surface area, volume).
Electronic Descriptors: Characterize the electronic properties (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies). tandfonline.com
Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that links a selection of these descriptors to the property of interest. researchgate.nettandfonline.com This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with optimized chemical characteristics.
Retrosynthesis and Synthetic Route Planning via Chemoinformatics Tools
Chemoinformatics platforms for computer-aided synthesis planning (CASP) generally operate on two primary models: knowledge-based (or rule-based) systems and data-driven systems that often employ artificial intelligence (AI) and machine learning. chemrxiv.orgfrontiersin.org
Knowledge-Based Systems: These platforms, such as SYNTHIA® (formerly Chematica), utilize a vast database of expert-coded chemical reaction rules to identify plausible disconnections. synthiaonline.comsynthiaonline.com When analyzing this compound, such a system would recognize key functional groups—the carbamate, the secondary amine within the piperidine ring, and the N-benzyl group—and apply established chemical transformations in reverse.
Data-Driven and AI Systems: Platforms like IBM RXN for Chemistry, AiZynthFinder, and CAS SciFinder's retrosynthesis tool use machine learning models trained on millions of published reactions. wikipedia.orgaccelerate.sciencecas.org These tools can identify common bond-breaking patterns and suggest precursors without relying on pre-programmed rules, sometimes uncovering novel or non-obvious synthetic pathways. chemcopilot.com For the target compound, an AI model might prioritize disconnections based on the statistical prevalence of similar reactions in its training data.
A plausible retrosynthetic analysis for this compound, which could be proposed and validated by such chemoinformatics tools, is outlined below. The primary strategic disconnections focus on the formation of the C-N bonds and the installation of the carbamate protecting group.
Primary Disconnections:
Disconnection of the Carbamate Group (C-N bond): The most logical first disconnection is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a standard step in amine synthesis and would be identified by any CASP tool as a high-priority disconnection. This leads back to the unprotected primary amine, (1-Benzylpiperidin-2-yl)methanamine.
Disconnection of the N-Benzyl Group (C-N bond): The bond between the piperidine nitrogen and the benzyl group is another key disconnection point. This suggests an N-alkylation reaction in the forward synthesis. Breaking this bond reveals benzyl bromide as a precursor and the intermediate, tert-butyl (piperidin-2-yl)methylcarbamate.
Disconnection of the Piperidine Ring Structure: Further deconstruction of the piperidine ring itself can be envisioned. A C-N bond disconnection within the ring could point towards a cyclization reaction from a linear amino aldehyde or a related precursor in the forward synthesis. For instance, this could lead back to a derivative of 6-amino-hexanal.
The table below summarizes the key retrosynthetic steps for this compound that would be identified and assessed using computational tools.
| Disconnection (Bond Type) | Target Molecule / Intermediate | Synthon(s) | Potential Reagent(s) / Precursor(s) |
| Carbamate (N-CO) | This compound | (1-Benzylpiperidin-2-yl)methanaminium ion | (1-Benzylpiperidin-2-yl)methanamine |
| N-Benzyl (N-C) | (1-Benzylpiperidin-2-yl)methanamine | Benzyl cation + Piperidin-2-ylmethanamine | Benzyl bromide + Piperidin-2-ylmethanamine |
| Carbamate (N-CO) | tert-butyl (piperidin-2-yl)methylcarbamate | Piperidin-2-ylmethanaminium ion | Piperidin-2-ylmethanamine |
This interactive table outlines a primary retrosynthetic pathway. Chemoinformatics tools would simultaneously explore numerous alternative routes, such as the direct benzylation of tert-butyl (piperidin-2-yl)methylcarbamate, and present them to the user ranked by a feasibility score. youtube.com This allows for a comprehensive and data-informed approach to synthetic route design.
Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate As a Scaffold and Building Block in Chemical Research
Synthesis of Complex Piperidine-Containing Natural Product Analogues
The piperidine (B6355638) moiety is a common structural motif in a vast array of natural products exhibiting significant biological activity. Compounds like tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate serve as crucial chiral building blocks for the stereoselective synthesis of analogues of these natural products. The Boc (tert-butoxycarbonyl) protecting group on the primary amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization. The benzyl (B1604629) group on the piperidine nitrogen provides steric bulk and can influence the stereochemical outcome of reactions at adjacent positions, while also being removable through hydrogenolysis.
This dual functionality enables chemists to introduce diversity at multiple points of the molecule, facilitating the creation of libraries of natural product analogues. These analogues are instrumental in structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of the parent natural product and to develop new therapeutic agents with improved efficacy and pharmacokinetic properties.
Utility in Scaffold Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening. scispace.comnih.govmdpi.comrsc.org The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, increasing the probability of discovering novel biological probes and drug leads. scispace.comnih.govmdpi.comrsc.org
The this compound scaffold is well-suited for DOS. The piperidine ring provides a three-dimensional framework, and the presence of multiple reaction sites allows for the divergent synthesis of a multitude of derivatives. For instance, the deprotection of the Boc group can be followed by a variety of N-acylation or N-alkylation reactions. The benzyl group can be removed and replaced with other substituents. Furthermore, the piperidine ring itself can undergo various transformations. This multi-directional approach to diversification from a common starting material is a hallmark of successful DOS campaigns.
Interactive Data Table: Potential Diversification Points
| Position | Functional Group | Potential Modifications |
| 1 | Benzyl Group | Hydrogenolysis and N-alkylation/N-arylation with various substituents. |
| 2 | Boc-protected Aminomethyl | Deprotection and subsequent N-acylation, N-sulfonylation, reductive amination, etc. |
| Piperidine Ring | Saturated heterocycle | Ring-opening, ring-expansion, or functionalization at other positions. |
Role in Fragment-Based Drug Design (FBDD) as a Chemically Modifiable Fragment
Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the discovery of new drug candidates. nih.govwikipedia.orgfrontiersin.org FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govwikipedia.orgfrontiersin.org These initial hits are then optimized and grown into more potent lead compounds. nih.govwikipedia.orgfrontiersin.org
The this compound scaffold possesses the ideal characteristics of a valuable fragment. Its molecular weight and structural complexity are within the range typically favored for fragment libraries. The piperidine core provides a well-defined three-dimensional shape that can effectively probe the binding pockets of target proteins. Crucially, the reactive handles on the molecule (the protected amine and the potential for de-benzylation) allow for straightforward chemical elaboration once a binding fragment has been identified. This facilitates the "fragment growing" or "fragment linking" strategies central to FBDD, enabling the rapid development of high-affinity ligands.
Precursor to Chemical Probes for Exploring Molecular Interactions in Biological Systems (Emphasis on chemical tool development)
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of high-quality chemical probes is essential for validating new drug targets and for elucidating complex biological pathways.
The this compound scaffold can serve as a precursor for the synthesis of such chemical probes. For example, after deprotection of the Boc group, the resulting primary amine can be used to attach reporter groups such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of the target protein. The versatility of the scaffold allows for the systematic modification of the core structure to optimize binding affinity and selectivity for the target of interest, while the appended reporter group enables the visualization or isolation of the target protein and its binding partners.
Emerging Research Avenues and Future Directions for Tert Butyl 1 Benzylpiperidin 2 Yl Methylcarbamate
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of chiral 2-substituted piperidines is a significant area of research in medicinal and organic chemistry. organic-chemistry.orgnih.gov Traditional methods often involve multi-step sequences that can be time-consuming and generate considerable waste. Future research into the synthesis of tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate will likely focus on developing more efficient and stereoselective routes.
Recent advancements in catalysis offer promising avenues. For instance, asymmetric hydrogenation of corresponding substituted pyridinium (B92312) salts or enamines, catalyzed by transition metals like iridium or rhodium with chiral ligands, could provide a direct route to the enantiomerically pure piperidine (B6355638) core. nih.govnih.gov Another approach involves the catalytic, enantioselective δ-C-H functionalization of acyclic amines, which can be used to construct the chiral piperidine ring system in a novel and efficient manner. nih.gov
Biocatalysis, utilizing enzymes such as imine reductases (IREDs) and transaminases, is another rapidly advancing field that could be applied. manchester.ac.ukresearchgate.net These enzymatic methods offer high stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. A potential biocatalytic route could involve the enzymatic reductive amination of a suitable keto-aldehyde precursor.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Key Considerations |
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| C-H Functionalization | Atom economy, novel bond disconnections. | Regio- and stereoselectivity challenges, catalyst development. |
| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign. | Enzyme availability and stability, substrate scope limitations. |
Exploration of Unconventional Reactivity and Catalytic Transformations
The inherent structure of this compound, featuring a chiral piperidine backbone, a benzyl (B1604629) group, and a Boc-protected amine, suggests potential for novel reactivity and use in catalysis. The piperidine nitrogen, after potential debenzylation, could serve as a chiral ligand for metal-catalyzed reactions.
Furthermore, the reactivity of the N-Boc group itself is an area of growing interest. researchgate.net While primarily a protecting group, its removal under specific conditions can generate reactive intermediates. Research could explore whether the Boc group in this specific steric environment can be leveraged in novel transformations, perhaps through selective activation.
The development of N-benzylpiperidine derivatives as catalysts or modulators in biological systems is also an active area. nih.govnih.gov Future studies could investigate whether this compound or its derivatives can act as organocatalysts, leveraging the chiral piperidine scaffold to induce stereoselectivity in reactions.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. organic-chemistry.orgnih.gov The application of flow chemistry to the synthesis of chiral piperidines is an emerging area. A continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed, demonstrating the feasibility of such approaches. organic-chemistry.orgnih.gov
Future research could focus on adapting a synthetic route to this compound for a continuous flow process. This would involve optimizing reaction conditions such as temperature, pressure, and residence time for each step, potentially leading to a more efficient and automated synthesis. For example, the thermolytic deprotection of N-Boc groups has been successfully demonstrated in continuous flow systems, which could be a relevant step in derivatization strategies. acs.org The integration of in-line purification and analysis would further enhance the efficiency of an automated synthesis platform.
Advanced Derivatization for New Chemical Biology Probes and Tools
N-benzylpiperidine derivatives are prevalent scaffolds in medicinal chemistry, with applications as inhibitors of various enzymes and receptors. nih.govnih.govresearchgate.net The structure of this compound serves as a versatile template for the creation of new chemical biology probes.
Advanced derivatization could involve modification at several positions. The phenyl ring of the benzyl group could be functionalized with reporter groups such as fluorophores or biotin (B1667282) for use in biological imaging or affinity purification studies. The Boc-protected methylamine (B109427) side chain, after deprotection, provides a handle for conjugation to other molecules of interest, such as peptides or targeting ligands.
The piperidine ring itself can also be a target for derivatization to explore structure-activity relationships. The development of new derivatives could lead to potent and selective inhibitors for targets such as acetylcholinesterase or histone deacetylases, as has been demonstrated for other N-benzylpiperidine compounds. nih.gov
Theoretical Advancements in Predicting Reactivity and Conformation
Computational and theoretical studies are invaluable tools for predicting the properties and behavior of molecules. For this compound, such studies can provide insights into its conformational preferences, which are crucial for its interaction with biological targets.
The conformational analysis of 2-substituted piperidines is complex. The presence of the N-benzyl group and the N-Boc group, which introduces partial double bond character to the N-C(O) bond, will influence the ring conformation. nih.govrsc.org Density functional theory (DFT) calculations could be employed to determine the most stable conformations and the energy barriers between them. This is particularly relevant as studies on N-acyl and N-aryl 2-substituted piperidines suggest a preference for an axial orientation of the substituent at the 2-position. nih.govnih.gov
Molecular docking and molecular dynamics simulations could be used to predict the binding modes of this compound and its derivatives with various protein targets. nih.govnih.gov These in silico studies can guide the design of new analogs with improved affinity and selectivity, accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (1-Benzylpiperidin-2-yl)methylcarbamate, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution and coupling reactions. A common approach involves reacting a piperidine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by carbamate formation using tert-butyl chloroformate. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield optimization requires strict control of stoichiometry and reaction time .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use PPE (gloves, lab coat, safety goggles) in a fume hood. Avoid moisture and direct light, as carbamates may hydrolyze under acidic/basic conditions.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Monitor degradation via TLC or HPLC every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
- Challenge : Competing N-alkylation or over-bromination may occur.
- Solution :
- Use a sterically hindered base (e.g., DIPEA) to favor mono-alkylation .
- Employ a slow addition technique for reagents to control exothermic reactions.
- Monitor intermediates in real-time using in-situ IR spectroscopy to detect unwanted byproducts .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 65 | 92 |
| DCM, DIPEA, RT | 78 | 97 |
| THF, NaH, 50°C | 55 | 88 |
Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?
- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (≤1.0 Å) are critical for resolving piperidine ring conformations and benzyl group orientation .
- Spectroscopic Analysis :
- 2D NMR (COSY, NOESY) to assign stereochemistry and confirm methylcarbamate positioning.
- DFT calculations (e.g., Gaussian 16) to correlate experimental IR/Raman spectra with theoretical models .
Q. How can researchers reconcile contradictory bioactivity data across studies?
- Case Study : Antimicrobial assays showing variable MIC values against S. aureus (e.g., 2 µg/mL vs. 16 µg/mL).
- Resolution Strategies :
- Standardize assay protocols (e.g., CLSI guidelines for broth microdilution).
- Verify compound stability in assay media using LC-MS.
- Test against isogenic bacterial strains to rule out resistance mechanisms .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approach :
- Molecular docking (AutoDock Vina) to model binding to bacterial enzymes (e.g., dihydrofolate reductase).
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Validation : Compare docking scores (∆G) with experimental IC₅₀ values from enzyme inhibition assays .
Structural and Functional Analysis
Q. How do structural analogs influence the compound’s pharmacological profile?
- Key Modifications :
| Analog | Bioactivity Change |
|---|---|
| Removal of benzyl group | Loss of antimicrobial activity |
| Bromine → Chlorine substitution | Improved metabolic stability |
| tert-Butyl → Methyl carbamate | Reduced CNS penetration |
- Insight : The benzyl group enhances membrane permeability, while the tert-butyl moiety improves metabolic stability .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating neuroprotective potential?
- Models :
- SH-SY5Y cells treated with Aβ₂₅–₃₅ or rotenone to mimic neurodegeneration.
- Measure caspase-3 activation (apoptosis) and mitochondrial membrane potential (JC-1 dye) .
- Dosage : Test 1–100 µM ranges with vehicle controls (DMSO ≤0.1%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
